molecular formula C13H13ClFN3OS B2391674 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 2224328-04-3

5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2391674
CAS No.: 2224328-04-3
M. Wt: 313.78
InChI Key: WFHRZOPYMGHMSR-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine and fluorine atoms, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.

    Substitution on Pyridine Ring: The pyridine ring is chlorinated and fluorinated using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Coupling Reaction: The thiazole derivative is then coupled with the halogenated pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmaceuticals: The compound is explored for drug development, particularly in targeting specific enzymes or receptors.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, or receptors like G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
  • 5-Chloro-6-fluoro-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide

Uniqueness

5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is unique due to the presence of the propan-2-yl group on the thiazole ring, which may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

5-chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3OS/c1-7(2)10-6-20-11(18-10)5-17-13(19)8-3-9(14)12(15)16-4-8/h3-4,6-7H,5H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHRZOPYMGHMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CNC(=O)C2=CC(=C(N=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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